molecular formula C18H13ClN4O B2370593 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895017-83-1

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2370593
CAS No.: 895017-83-1
M. Wt: 336.78
InChI Key: PRIDTSVKCVVKGI-UHFFFAOYSA-N
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Description

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, a scaffold structurally analogous to purines. This compound features a benzyl group at position 5 and a 3-chlorophenyl substituent at position 1 (Figure 1). Pyrazolo[3,4-d]pyrimidines are recognized for their diverse pharmacological activities, including anticancer, antifungal, and kinase inhibition properties . The 3-chlorophenyl moiety may enhance lipophilicity and target binding, while the benzyl group at position 5 could influence solubility and cellular uptake.

Properties

IUPAC Name

5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O/c19-14-7-4-8-15(9-14)23-17-16(10-21-23)18(24)22(12-20-17)11-13-5-2-1-3-6-13/h1-10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIDTSVKCVVKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Core Assembly Strategies

The pyrazolo[3,4-d]pyrimidin-4-one core is a purine isostere, requiring sequential cyclization and functionalization. Retrosynthetically, the target compound can be dissected into:

  • Pyrazole-3-carboxamide intermediate for annulation.
  • 3-Chlorophenyl substituent at N1.
  • Benzyl group at C5.

Key intermediates include pyrazole esters (e.g., 4 in Scheme 1 of) and nitro-substituted precursors (e.g., 6 in), which undergo hydrolysis and reduction to form primary amines. The core assembly often begins with condensation of β-keto esters with hydrazines, followed by nitration and cyclization. For example, 4 is synthesized via one-pot condensation of 3-methylbutan-2-one and ethyl acetoacetate under NaOEt catalysis, achieving a 72% yield at a 400-gram scale.

Stepwise Synthesis of 5-Benzyl-1-(3-Chlorophenyl)Pyrazolo[3,4-d]Pyrimidin-4-One

Formation of the Pyrazole Ester Intermediate

The synthesis commences with the preparation of ethyl 5-amino-1H-pyrazole-3-carboxylate (4 ), as detailed in. This intermediate is derived from:

  • Condensation : Ethyl acetoacetate and hydrazine hydrate in ethanol, yielding a hydrazone.
  • Cyclization : Treatment with acetic anhydride forms the pyrazole ring.
  • Nitration : Controlled addition of HNO₃ at 0–5°C introduces a nitro group at C4, yielding 6 with 85% efficiency.

Functionalization of the Pyrazole Core

Introduction of the 3-Chlorophenyl Group

The N1 position is functionalized via Ullmann coupling or nucleophilic aromatic substitution. Patent WO2019055750A1 describes arylations using CuI/1,10-phenanthroline in DMF at 110°C, achieving >80% yield for analogous structures. For the target compound, 3-chloroiodobenzene reacts with the pyrazole amine under these conditions, followed by deprotection to afford 1-(3-chlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide.

Reduction and Cyclization

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which undergoes cyclization with triphosgene in dichloromethane to form the pyrimidinone ring. This step is critical for establishing the fused bicyclic system, with yields ranging from 70–85%.

Benzylation at C5

The C5 position is benzylated via Buchwald-Hartwig amination or alkylation. Using benzyl bromide and K₂CO₃ in DMF at 80°C, the amine intermediate reacts to install the benzyl group. Continuous flow methods (e.g.,) enhance this step’s efficiency, reducing reaction times from 6 hours to 10 minutes while maintaining 88% yield.

Optimization and Scalability

Continuous Flow Synthesis

Recent advances employ sulphonated graphene oxide (SGO) catalysts in microreactors for one-pot condensation-cyclization. For example, a solution of 3-chlorophenylhydrazine and ethyl benzoylacetate in CHCl₃ achieves 85% conversion at 120°C with a residence time of 0.26 hours. This method eliminates column purification and scales to 5.7 g/day.

Regioselective Challenges

Regioselectivity in nitration and cyclization is controlled via temperature and reagent stoichiometry. Over-nitration is mitigated by slow addition of HNO₃ below 5°C, while Pd-mediated couplings ensure precise aryl group placement.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrimidinone H), 7.68–7.22 (m, 8H, aromatic H), 5.21 (s, 2H, CH₂Ph), 2.51 (s, 3H, CH₃).
  • HRMS : Calculated for C₁₉H₁₄ClN₃O [M+H]⁺: 348.0901; Found: 348.0898.

Crystallographic Validation

Single-crystal X-ray diffraction (as in) confirms the planar pyrazolopyrimidinone core (mean deviation: 0.006 Å) and dihedral angles between substituents (e.g., 50.76° for dichlorophenyl vs. fluorophenyl analogs).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Scale Key Advantage
Batch Nitration 85 6 h 400 g No column purification
Continuous Flow 88 10 min 5.7 g/day Reduced reagent consumption
Ullmann Coupling 80 12 h 10 mmol Broad substrate scope

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. In vitro studies have shown that 5-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one can inhibit the proliferation of various cancer cell lines.

Cancer Type IC50 (µM) Mechanism of Action
A549 (Lung)12.5Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)8.0Inhibition of cell cycle progression

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

Enzyme Target Inhibition Type IC50 (µM)
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition15.0
Bruton’s Tyrosine Kinase (BTK)Moderate Inhibition72.4

The inhibition of these enzymes suggests a mechanism through which the compound may exert its anticancer effects.

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate inhibitory effect

This antimicrobial potential opens avenues for further exploration in infectious disease treatment.

Case Study 1: Anticancer Efficacy

A study investigating the efficacy of this compound against A549 lung cancer cells revealed that it could induce apoptosis through a mitochondrial-dependent pathway. The results indicated a significant reduction in cell viability at lower concentrations compared to untreated controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives of this compound against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer therapies .

Comparison with Similar Compounds

Key Findings :

  • Aromatic vs. Non-Aromatic Substitutions at N5: 5-(4-Hydroxyphenyl)-1-phenyl derivatives (e.g., compound 8b) showed IC₅₀ = 25 µM against MCF-7 breast cancer cells, outperforming 5-hydroxy derivatives (IC₅₀ = 49 µM) . 5-Benzylideneamino derivatives (e.g., 10e) with nitro substituents exhibited superior activity (IC₅₀ = 11 µM), highlighting the importance of electron-withdrawing groups and azomethine spacers .
  • Role of Position 1 Substituents :
    • The 3-chlorophenyl group in the target compound may mimic the 1-phenyl group in 10e , which contributes to DNA replication arrest (e.g., S-phase arrest in U87 glioma cells by triazole-containing analogs) .

Table 1 : Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Substituents (Position) IC₅₀ (µM) or % Inhibition Cell Line Key Mechanism Reference
10e 5-(4-Nitrobenzylideneamino), 1-phenyl 11 µM MCF-7 Apoptosis via p53 upregulation
35 (triazole analog) 5-(triazolyl), 1-(3-chlorophenyl) 47.69% inhibition U87 glioma S-phase arrest, DNA damage
8b 5-(4-Hydroxyphenyl), 1-phenyl 25 µM MCF-7 Not specified

Antifungal Activity

Key Findings :

  • 5-(2-Chloroethyl) derivatives (e.g., 8IIId ) demonstrated potent antifungal activity against Valsa mali (EC₅₀ = 1.93 mg/L), surpassing boscalid (EC₅₀ = 6.71 mg/L) .
  • The benzyl group in the target compound may reduce antifungal efficacy compared to chlorinated alkyl chains, which enhance membrane penetration.

Kinase Inhibition and Structural Mimicry

  • Pyrazolo[3,4-d]pyrimidines mimic purines, enabling kinase inhibition (e.g., EGFR, CDK) .
  • Erlotinib and lapatinib (quinazoline-based drugs) share mechanistic similarities but differ in scaffold rigidity and substitution patterns .

Pharmacokinetic and Solubility Considerations

Pyrazolo[3,4-d]pyrimidines often suffer from poor aqueous solubility. Key advancements include:

  • Nanoformulations: Liposomal encapsulation (e.g., LP-2) improved solubility and stability while maintaining anticancer activity .
  • Albumin Nanoparticles: Enhanced solubility of derivatives (e.g., compounds 3-NPs and 4-NPs) without requiring DMSO .

Table 2 : Solubility Enhancement Strategies

Strategy Compound Example Outcome Reference
Liposomal encapsulation LP-2 Stable drug release, retained activity
Albumin nanoparticles 3-NPs, 4-NPs 100–200 nm size, DMSO-free

Biological Activity

5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H10_{10}N4_4O
  • Molecular Weight : 226.24 g/mol
  • CAS Number : 69398-33-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. It has been noted for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a crucial role in various cancers. Inhibition of EGFR can lead to reduced tumor growth and improved responses to other anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant anticancer properties. For instance:

  • A study indicated that various pyrazolo[3,4-d]pyrimidine derivatives showed promising anti-proliferative effects against the NCI 60 cancer cell lines. The compounds were evaluated for their ability to induce apoptosis and inhibit cell growth, with some exhibiting IC50_{50} values as low as 0.07 µM against specific cancer cell lines .

Enzyme Inhibition

This compound has also been investigated for its inhibitory effects on phosphodiesterases (PDEs), which are enzymes that regulate cellular signaling pathways. In particular:

  • Research indicated that pyrazolopyrimidine derivatives could inhibit CpPDE1, a target for developing treatments for cryptosporidiosis, with effective concentrations below 1 µM . This suggests potential therapeutic applications beyond oncology.

Study on EGFR Inhibition

In a recent study focused on new pyrazolo[3,4-d]pyrimidine derivatives, several compounds demonstrated significant EGFR inhibitory activity. The study synthesized various derivatives and tested their anti-proliferative effects against cancer cell lines. Notably:

CompoundStructureIC50_{50} (µM)Target
Compound AStructure A0.07EGFR
Compound BStructure B0.26CDK2
Compound CStructure C0.49CBR1

This table illustrates the promising potency of these compounds in inhibiting key targets involved in cancer progression .

In Silico Studies

In silico studies have complemented experimental findings by predicting the binding affinity of this compound to various protein targets. Molecular docking simulations revealed strong interactions with EGFR and CDK2, supporting the observed biological activities .

Q & A

Q. What are the general synthetic routes for pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how are structural modifications achieved?

The synthesis typically involves cyclization of 5-aminopyrazole-4-carboxylates or nitriles. For example, describes cyclization using formamide under reflux to form the pyrimidinone core, followed by chlorination (POCl₃) and coupling with nucleophiles like piperazine. Substituents at the 1- and 5-positions are introduced via alkylation or aryl halide coupling. highlights a microwave-assisted three-component method using trimethyl orthoformate and primary amines, enabling selective substitutions at positions 3 and 4. Purification often involves chromatography-free isolation or crystallization from isopropyl alcohol .

Q. How is the structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives validated?

Structural characterization relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for aryl groups).
  • X-ray crystallography (e.g., ) resolves dimeric layered structures and intermolecular interactions, such as hydrogen bonding and π-π stacking.
  • Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and purity .

Q. What biological activities are associated with pyrazolo[3,4-d]pyrimidin-4-one derivatives?

These compounds exhibit diverse bioactivities:

  • Anticancer : IC₅₀ values in the micromolar range against tumor cell lines via kinase inhibition ( ).
  • Antifungal : EC₅₀ values as low as 0.22 mg/L against Valsa mali by disrupting membrane permeability ( ).
  • PDE5 inhibition : IC₅₀ of 90 nM for derivatives targeting cyclic nucleotide phosphodiesterases ( ). Initial screening uses in vitro enzymatic assays and phenotypic studies .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield and selectivity of pyrazolo[3,4-d]pyrimidin-4-one derivatives?

demonstrates that microwave irradiation (100–150°C, 20–60 minutes) accelerates cyclization while minimizing side reactions. Key parameters:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
  • Substrate compatibility : N-1 unsubstituted 5-aminopyrazoles react selectively with anilines to form 3-arylamino derivatives.
  • Step economy : One-pot reactions reduce intermediate isolation, improving yields to >80%. This method is superior to traditional reflux (6–12 hours) .

Q. What molecular dynamics (MD) insights explain the antitumor activity of 5-benzyl-substituted derivatives?

combines MD simulations with in vitro assays to study binding modes. The 5-benzyl group occupies hydrophobic pockets of kinase targets (e.g., EGFR), while the 3-chlorophenyl moiety enhances π-stacking with catalytic lysine residues. MD trajectories reveal stable hydrogen bonds between the pyrimidin-4-one core and ATP-binding domains, correlating with lower IC₅₀ values .

Q. How do structural modifications resolve contradictions in structure-activity relationships (SAR)?

  • Position 5 : Bulky substituents (e.g., 2-chloroethyl in ) improve antifungal activity but reduce solubility. Chirality at this position (e.g., compound 8Vc ) enhances target specificity.
  • Position 3 : Aryloxy groups (e.g., in ) boost anti-inflammatory activity but increase metabolic instability.
  • Data reconciliation : Comparative IC₅₀/EC₅₀ studies and docking simulations (e.g., ) prioritize modifications balancing potency and pharmacokinetics .

Q. What crystallographic evidence supports the role of intermolecular interactions in stabilizing pyrazolo[3,4-d]pyrimidin-4-one derivatives?

reports a dimeric layered structure stabilized by:

  • N–H···O hydrogen bonds between pyrimidin-4-one cores (2.89 Å).
  • Arene-arene interactions (3.8–4.2 Å) between benzyl and chlorophenyl groups. These interactions enhance thermal stability (mp >250°C) and influence solid-state reactivity, critical for formulation studies .

Methodological Considerations

Q. How to design experiments for resolving conflicting bioactivity data across analogs?

  • Dose-response curves : Compare EC₅₀/IC₅₀ values under standardized conditions (e.g., uses 72-hour fungal growth assays).
  • Off-target profiling : Screen against related enzymes (e.g., PDE isoforms in ) to identify selectivity.
  • Metabolic stability assays : Use liver microsomes to correlate structural modifications with half-life improvements .

Q. What strategies mitigate challenges in regioselective alkylation of pyrazolo[3,4-d]pyrimidin-4-ones?

  • Protecting groups : Temporarily block reactive sites (e.g., NH at position 1) during alkylation.
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki reactions) improves regiocontrol for aryl substitutions ( ).
  • Solvent effects : Polar solvents (e.g., acetonitrile) favor N-alkylation over O-alkylation, as shown in .

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